molecular formula C11H15FO B13697456 3-(tert-Butoxy)-4-fluorotoluene

3-(tert-Butoxy)-4-fluorotoluene

Cat. No.: B13697456
M. Wt: 182.23 g/mol
InChI Key: YIIVEBGPEHBIPA-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-4-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-4-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 4-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-4-fluorotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(tert-Butoxy)-4-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-4-fluorotoluene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxy)-4-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

YIIVEBGPEHBIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(C)(C)C

Origin of Product

United States

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